REACTION_CXSMILES
|
CO.[C:3]([O:7]OC(C)(C)C)(C)(C)C.[C:13]([CH:17]=[C:18]([F:20])[F:19])([F:16])([F:15])[F:14]>>[C:13]([CH2:17][C:18]([CH2:3][OH:7])([F:20])[F:19])([F:16])([F:15])[F:14]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.003 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC(C)(C)C
|
Name
|
quartz
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)C=C(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Under nitrogen, into a quartz tube equipped with a dry-ice condenser
|
Type
|
ADDITION
|
Details
|
was added drop-wise via a dry-ice condenser (−78° C.) over a period of ˜30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
while being irradiated at 254 nm
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was irradiated for ˜30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted in diethyl ether (˜50 mL)
|
Type
|
WASH
|
Details
|
washed with 20 mL aq. Na2SO3 (20%) and brine (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
The ether layer was then concentrated
|
Type
|
CUSTOM
|
Details
|
to afford 7 g of the crude material which
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure (24-28 mm Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)CC(F)(F)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 934.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |